2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride typically involves the reaction of 2-methylpyridine with ethylene oxide in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvents
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process generally includes:
Reactant Purity: High-purity starting materials
Reaction Monitoring: Continuous monitoring of reaction parameters
Purification: Crystallization or recrystallization to obtain the pure dihydrochloride salt
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides
Reduction: Formation of reduced amine derivatives
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Use of nucleophiles such as halides or amines under basic conditions
Major Products Formed
Oxidation: Formation of N-oxides
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules
Biology: As a ligand in the study of enzyme-substrate interactions
Medicine: Potential use in the development of pharmaceutical compounds
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding
Receptor Activation: Binding to receptors, triggering downstream signaling pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol dihydrochloride
- 2-[(4-methylpyridin-2-yl)amino]ethan-1-ol hydrochloride
- 2-(2-methylpyridin-4-yl)ethan-1-amine dihydrochloride
Uniqueness
2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions are required.
Eigenschaften
Molekularformel |
C8H14Cl2N2O |
---|---|
Molekulargewicht |
225.11 g/mol |
IUPAC-Name |
2-amino-2-(2-methylpyridin-4-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-4-7(2-3-10-6)8(9)5-11;;/h2-4,8,11H,5,9H2,1H3;2*1H |
InChI-Schlüssel |
AEKQXIYTCOWWLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)C(CO)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.